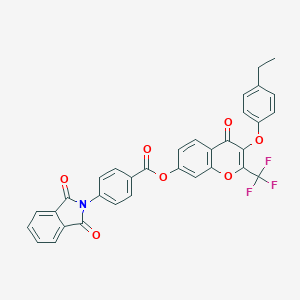
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and oxidative stress-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. It also has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate in lab experiments is its potential as a cancer therapy agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied and evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate. One of the major areas of research is in the development of new cancer therapies, where this compound has shown promising results in inhibiting the growth of cancer cells. It can also be further studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies need to be conducted to evaluate its potential toxicity and safety before it can be used in clinical trials.
Synthesemethoden
The synthesis of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate involves the reaction of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid with 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate has been extensively studied in scientific research for its potential applications in various fields. One of the major areas of research is in the field of cancer therapy, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C33H20F3NO7 |
|---|---|
Molekulargewicht |
599.5 g/mol |
IUPAC-Name |
[3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C33H20F3NO7/c1-2-18-7-13-21(14-8-18)42-28-27(38)25-16-15-22(17-26(25)44-29(28)33(34,35)36)43-32(41)19-9-11-20(12-10-19)37-30(39)23-5-3-4-6-24(23)31(37)40/h3-17H,2H2,1H3 |
InChI-Schlüssel |
UUYQKFBUXLIGLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
![N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284611.png)
![N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea](/img/structure/B284614.png)
![N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284616.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B284618.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
